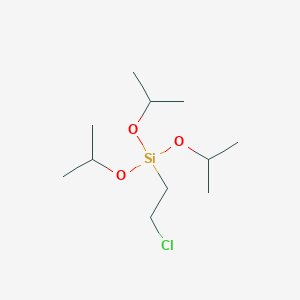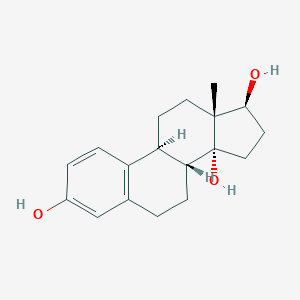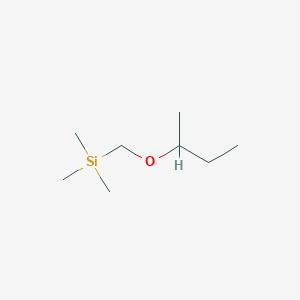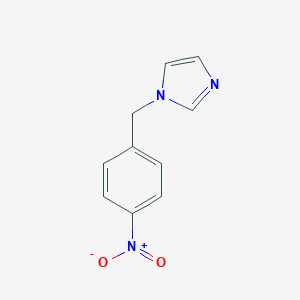![molecular formula C11H13NS B096142 2-Isobutylbenzo[d]thiazole CAS No. 17229-77-5](/img/structure/B96142.png)
2-Isobutylbenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutylbenzo[d]thiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with an isobutyl group attached to the second carbon of the thiazole ring. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions
2-Isobutylbenzo[d]thiazole can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with isobutyraldehyde under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with isobutyraldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form 2-isobutyl-1,3-benzothiazole.
Industrial Production Methods
In industrial settings, the synthesis of 2-isobutyl-1,3-benzothiazole may involve more efficient and scalable methods, such as:
Microwave Irradiation: This method uses microwave energy to accelerate the reaction, reducing reaction time and improving yield.
One-Pot Multicomponent Reactions: This approach combines multiple reactants in a single reaction vessel, simplifying the process and increasing efficiency.
化学反応の分析
Types of Reactions
2-Isobutylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives of 2-isobutyl-1,3-benzothiazole.
科学的研究の応用
2-Isobutylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
作用機序
The mechanism of action of 2-isobutyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Methyl-1,3-benzothiazole: Similar structure but with a methyl group instead of an isobutyl group.
2-Phenyl-1,3-benzothiazole: Contains a phenyl group instead of an isobutyl group.
2-Ethyl-1,3-benzothiazole: Features an ethyl group in place of the isobutyl group.
Uniqueness
2-Isobutylbenzo[d]thiazole is unique due to its specific isobutyl substitution, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, biological activity, and applications compared to other benzothiazole derivatives.
特性
CAS番号 |
17229-77-5 |
|---|---|
分子式 |
C11H13NS |
分子量 |
191.29 g/mol |
IUPAC名 |
2-(2-methylpropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3 |
InChIキー |
IWFLFDPYBRUZBR-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=CC=CC=C2S1 |
正規SMILES |
CC(C)CC1=NC2=CC=CC=C2S1 |
同義語 |
Benzothiazole, 2-(2-methylpropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)


![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)





![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)

